Minodronic acid monohydrate

Übersicht

Beschreibung

Minodronic acid monohydrate is a third-generation bisphosphonate drug primarily used for the treatment of osteoporosis. It is known for its potent inhibition of bone resorption, making it highly effective in increasing bone density and preventing fractures.

Wirkmechanismus

Target of Action

Minodronic acid monohydrate primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function .

Mode of Action

This compound acts as an inhibitor of FPPS . By inhibiting this enzyme, it disrupts the mevalonate pathway, leading to a decrease in the prenylation of small GTPase proteins. This disruption affects the function of osteoclasts, the cells responsible for bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is essential for the production of cholesterol and other isoprenoids. By inhibiting FPPS, this compound disrupts the pathway, leading to a decrease in the prenylation of small GTPase proteins. This disruption affects the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that the compound exhibits linear pharmacokinetics over a dose range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly subjects, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects .

Result of Action

The inhibition of FPPS by this compound leads to a decrease in the function of osteoclasts, the cells responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone mineral density . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, food can affect the bioavailability of the drug. In a study, minodronic acid Cmax and AUC0 were reduced by 55% and 72%, respectively, with a high-fat breakfast compared with fasted conditions

Biochemische Analyse

Biochemical Properties

Minodronic acid monohydrate acts by inhibiting farnesyl pyrophosphate synthase, a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . This inhibition leads to the induction of apoptosis in osteoclasts, thereby reducing bone resorption . The compound is 1000 times more effective than etidronic acid and 10-100 times more effective than alendronic acid in inhibiting bone resorption .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In osteoclasts, the cells responsible for bone resorption, this compound induces morphological changes and inhibits their resorptive activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to farnesyl pyrophosphate synthase, an enzyme involved in the mevalonic acid pathway in osteoclasts . By inhibiting this enzyme, this compound prevents the prenylation of small GTPase signaling proteins, leading to disruption of osteoclast function and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown a significant increase in lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism were decreased, indicating the long-term effectiveness of the compound in inhibiting bone resorption .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The compound has been shown to inhibit bone resorption at lower doses compared to other bisphosphonates

Metabolic Pathways

This compound is involved in the mevalonic acid metabolic pathway, where it interacts with the enzyme farnesyl pyrophosphate synthase . The inhibition of this enzyme disrupts the pathway, leading to reduced bone resorption .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the cytoplasm of osteoclasts where it inhibits farnesyl pyrophosphate synthase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Minodronic acid is synthesized from 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. The synthesis involves the reaction of this intermediate with phosphorous acid in the presence of phosphorous trichloride in chlorobenzene, heated at 110°C. The reaction mass is stirred for 8 hours, and the obtained product is recrystallized from a water-methanol mixture .

Industrial Production Methods: An improved industrial process for preparing pure minodronic acid involves eco-friendly methods to produce key intermediates with high yield and purity. This process is cost-effective and reproducible, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Minodronic acid monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound due to its stable bisphosphonate structure.

Substitution: The imidazole ring in minodronic acid can undergo substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or nitrated derivatives of minodronic acid.

Wissenschaftliche Forschungsanwendungen

Minodronic acid monohydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study bisphosphonate chemistry and its interactions with various reagents.

Biology: Investigated for its effects on bone metabolism and osteoclast activity.

Medicine: Primarily used for the treatment of osteoporosis.

Industry: Employed in the development of new bisphosphonate drugs and formulations for bone-related diseases.

Vergleich Mit ähnlichen Verbindungen

- Etidronic acid

- Alendronic acid

- Risedronic acid

- Zoledronic acid

Comparison: Minodronic acid monohydrate is unique due to its higher potency in inhibiting bone resorption compared to other bisphosphonates. It is 1000 times more effective than etidronic acid and 10-100 times more effective than alendronic acid . This increased potency makes it a preferred choice for treating severe osteoporosis and preventing fractures.

Biologische Aktivität

Minodronic acid monohydrate is a third-generation bisphosphonate primarily utilized for the treatment of osteoporosis. This compound has garnered attention due to its potent biological activity, particularly in inhibiting bone resorption and enhancing bone mineral density (BMD). This article provides a comprehensive overview of the biological activity of this compound, supported by clinical data, case studies, and research findings.

Minodronic acid exerts its effects primarily through the inhibition of osteoclast activity, which plays a crucial role in bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway critical for the prenylation of small GTPase signaling proteins necessary for osteoclast function. By disrupting this pathway, minodronic acid effectively reduces osteoclast proliferation and activity, leading to decreased bone resorption .

Efficacy in Clinical Trials

Numerous clinical trials have demonstrated the efficacy of this compound in improving BMD and reducing fracture incidence among postmenopausal women and patients with steroid-induced osteoporosis.

Key Findings from Clinical Studies

-

Postmenopausal Osteoporosis :

- A randomized controlled trial involving 359 menopausal patients showed that daily administration of 1 mg minodronic acid for 24 months significantly reduced the incidence of new vertebral fractures compared to a placebo group .

- Bone metabolism markers such as serum bone alkaline phosphatase and urinary N-telopeptide decreased significantly within six months of treatment, indicating reduced bone turnover .

- Steroid-Induced Osteoporosis :

- Comparative Efficacy :

Summary of Clinical Data

| Study Type | Population | Dosage | Duration | Key Outcomes |

|---|---|---|---|---|

| Randomized Controlled Trial | Menopausal Women | 1 mg/day | 24 months | Decreased vertebral fractures; improved BMD markers |

| Prospective Study | Steroid-Induced Patients | 1 mg/day | 6 months | Increased lumbar spine and femoral BMD; no fractures |

| Comparative Study | Osteoporosis Patients | 1 mg/day vs. 10 mg/day (alendronic) | Varies | Minodronic more effective at lower dosage |

Side Effects and Tolerability

This compound is generally well-tolerated with few adverse effects reported. The most common side effects include gastrointestinal symptoms such as nausea and abdominal pain, which are consistent with other bisphosphonates. Notably, serious side effects like osteonecrosis of the jaw or atypical femoral fractures have not been prominently reported in studies involving minodronic acid .

Eigenschaften

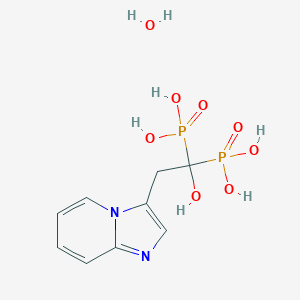

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048779 | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180064-38-4, 155648-60-5 | |

| Record name | Minodronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minodronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 180064-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Minodronic Acid Hydrate in treating osteoporosis?

A1: Minodronic Acid Hydrate is a third-generation bisphosphonate that exhibits a potent inhibitory effect on bone resorption. [] It achieves this by suppressing the function of osteoclasts, the cells responsible for breaking down bone tissue. [, ] While the precise mechanism is not fully elucidated, research suggests that Minodronic Acid Hydrate inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. [] This inhibition disrupts the prenylation of small GTP-binding proteins within osteoclasts, ultimately impairing their function and reducing bone resorption. []

Q2: How does the bone resorption inhibition potency of Minodronic Acid Hydrate compare to other bisphosphonates?

A2: Minodronic Acid Hydrate demonstrates significantly greater potency in inhibiting bone resorption compared to earlier bisphosphonates. Studies indicate it is 1000 times more potent than Etidronic Acid and 10-100 times more potent than Alendronic Acid. []

Q3: What is the chemical formula and molecular weight of Minodronic Acid Hydrate?

A3: Minodronic Acid Hydrate, also known as Minodronic Acid Monohydrate, has the molecular formula C8H12N3O7P2·H2O. Its molecular weight is 337.17 g/mol. []

Q4: What are the key structural features of Minodronic Acid Hydrate revealed by crystallographic studies?

A4: Crystal structure analysis of this compound confirms its zwitterionic nature. [] The molecule exists as 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate in its crystalline form. [] Detailed atomic coordinates and geometry information obtained from these studies are crucial for understanding the compound's potential polymorphism at room temperature. []

Q5: What is the significance of Minodronic Acid Hydrate's development in the context of osteoporosis treatment in Japan?

A5: Minodronic Acid Hydrate holds the distinction of being the first bisphosphonate developed and approved specifically for osteoporosis treatment in Japan. [, ] It represents a significant advancement in the field, offering a domestically-produced treatment option for this prevalent bone disease. [, ]

Q6: How does Minodronic Acid Hydrate affect bone metabolism markers in clinical trials?

A6: Clinical trials investigating Minodronic Acid Hydrate in postmenopausal women with osteoporosis demonstrated consistent reductions in key bone turnover markers. These include urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin. [] These findings solidify its role as a potent suppressor of bone resorption. []

Q7: What is the evidence supporting the efficacy of Minodronic Acid Hydrate in preventing fractures?

A7: A pivotal phase III clinical trial demonstrated that Minodronic Acid Hydrate significantly reduces the risk of new vertebral fractures in postmenopausal Japanese women with osteoporosis compared to placebo. [] The trial reported a relative risk reduction of 58.9% over two years, establishing its efficacy in fracture prevention. []

Q8: How does the efficacy of the once-monthly Minodronic Acid Hydrate formulation compare to the daily regimen?

A9: A comparative study found no significant differences between the once-daily (1 mg) and once-monthly (50 mg) formulations of Minodronic Acid Hydrate in terms of lumbar spine and hip joint bone mineral density improvement, changes in bone metabolism markers, or side effect incidence. [] This supports the non-inferiority of the monthly formulation, offering a practical alternative for patients. []

Q9: Has Minodronic Acid Hydrate been studied in patients with steroid-induced osteoporosis?

A10: While the majority of clinical trials have focused on primary osteoporosis, there are ongoing investigations exploring the efficacy and safety of Minodronic Acid Hydrate in patients with secondary osteoporosis, such as steroid-induced osteoporosis, commonly associated with prolonged corticosteroid use for conditions like rheumatoid arthritis. []

Q10: Are there any reported cases of Minodronic Acid Hydrate being used in the treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)?

A11: Case reports document the use of teriparatide, a bone-forming agent, in conjunction with Minodronic Acid Hydrate for managing stage 3 MRONJ. [] In one instance, an 81-year-old man with a history of Minodronic Acid Hydrate use for osteoporosis presented with an unhealed extraction site and evidence of osteonecrosis. [] Treatment with teriparatide, combined with amoxicillin to address infection, led to significant bone regeneration and healing of the MRONJ lesion. []

Q11: Has the combined effect of Minodronic Acid Hydrate with other agents like Vitamin D3 been explored?

A12: Research suggests that combining Minodronic Acid Hydrate with Vitamin D3 may have synergistic effects on bone health, particularly in the context of fracture healing. []

Q12: What is the significance of investigating the polymorphic transformation mechanism of this compound?

A13: Understanding the polymorphic behavior of this compound is essential for pharmaceutical development. [] Different polymorphs of a drug can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can impact its bioavailability and therapeutic efficacy. []

Q13: Have there been any studies evaluating the cost-effectiveness of Minodronic Acid Hydrate compared to other osteoporosis treatments?

A14: A study comparing the cost-effectiveness of eight osteoporosis medications in preventing incident vertebral fractures in Japanese women found that monthly Minodronic Acid Hydrate ranked favorably. [] The study, conducted on women aged 65 to 75 with severe osteoporosis, estimated the cost of preventing one vertebral fracture with monthly Minodronic Acid Hydrate to be 192,234 yen, highlighting its potential economic benefits. []

Q14: Are there any documented cases of hypersensitivity reactions associated with Minodronic Acid Hydrate?

A15: Drug-induced hypersensitivity syndrome, a rare but potentially severe adverse reaction, has been reported in association with Minodronic Acid Hydrate. []

Q15: Is there research exploring the impact of Minodronic Acid Hydrate on bone mineral density in specific skeletal sites, such as the radius?

A16: Studies have investigated the effects of Minodronic Acid Hydrate on bone mineral density in various skeletal sites, including the radius, a common site for assessing bone health. [] These studies aim to understand the drug's impact on bone density in different areas of the skeleton and its potential to reduce fracture risk at these sites.

Q16: Has the efficacy of Minodronic Acid Hydrate been studied in combination with calcitonin for treating vertebral fractures?

A17: An open-label, randomized controlled trial investigated the effectiveness of Minodronic Acid Hydrate alone and in combination with calcitonin for the early treatment of patients with new vertebral fractures. [] This study aimed to determine whether combining these agents could provide additional benefits in terms of pain relief, fracture healing, and improving bone mineral density.

Q17: Have there been any investigations into the potential analgesic effects of Minodronic Acid Hydrate in patients with osteoporotic low back pain without acute vertebral fractures?

A18: A prospective multicenter study examined the analgesic effect of monthly Minodronic Acid Hydrate administration in patients experiencing chronic low back pain attributed to osteoporosis but without evidence of acute vertebral fractures. [] The study aimed to understand the potential mechanisms by which Minodronic Acid Hydrate might alleviate pain in this patient population, beyond its bone-strengthening properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.